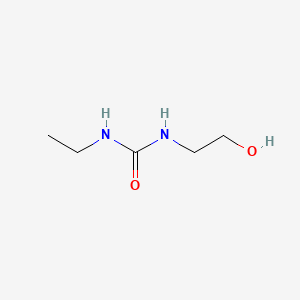

1-Ethyl-3-(2-hydroxyethyl)urea

Descripción general

Descripción

The compound 1-Ethyl-3-(2-hydroxyethyl)urea is a urea derivative that has been studied in various contexts due to its potential applications in medicinal chemistry and materials science. Urea derivatives are known for their diverse biological activities and their utility as building blocks in organic synthesis.

Synthesis Analysis

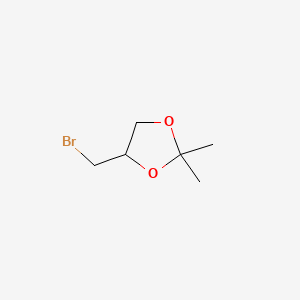

The synthesis of urea derivatives can be achieved through various methods. One approach involves the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which allows for the conversion of carboxylic acids to ureas in a single-pot synthesis without racemization . Another method includes the reaction of ethylene oxide with uridine derivatives, leading to the formation of hydroxyethylated urea compounds . These synthetic routes provide efficient ways to produce urea derivatives with good yields and under mild conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using various spectroscopic techniques such as NMR and ESI-MS, as well as single-crystal X-ray diffraction . These methods allow for the determination of the compound's structure, including the arrangement of atoms and the presence of functional groups that are crucial for the compound's biological activity and chemical reactivity.

Chemical Reactions Analysis

Urea derivatives can undergo a range of chemical reactions. For instance, the nitrosation of 1-methyl-3-(2-hydroxyethyl)urea with nitrous acid can lead to the formation of nitroso ureas, which can decompose under neutral conditions to form ozazolidones and diazonium ions . This type of reaction is significant in the context of studying the stability and reactivity of urea derivatives, which can have implications for their use in pharmaceuticals and other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of hydroxyethyl groups can affect the compound's hydrophilicity and its interactions with biological molecules . Additionally, the synthesis of urea derivatives from environmentally friendly reagents, such as urea itself, can lead to novel compounds with unique properties suitable for applications in cationic ring-opening polymerization .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

1-Ethyl-3-(2-hydroxyethyl)urea is involved in the synthesis of various polyfunctional organic compounds, especially in high-molecular-weight chemistry. It is used to modify epoxy and urethane polymers, enhancing their performance due to its good compatibility and low melting points (Ignat’ev et al., 2015). This application is significant in materials science, particularly in improving the properties of polymers.

Application in Polymer Science

1-Ethyl-3-(2-hydroxyethyl)urea is utilized in the field of polymer science. For instance, it is employed in the dehydration of trimethylolpropane to form 3-ethyl-3-(hydroxymethyl)oxetane. This process involves carbonylation and subsequent extrusion of carbon dioxide, demonstrating its utility in large-scale production due to low cost, unlimited supply, and minimal toxic effects (Annby et al., 2001).

Medicinal Chemistry and Therapeutic Research

In medicinal chemistry, 1-Ethyl-3-(2-hydroxyethyl)urea derivatives are studied for their potential therapeutic properties. For instance, hydroxyethyl-substituted ureas show varying biological activities, which are pivotal in drug development (Zeller et al., 1989). These derivatives are explored for their antitumor activities and interactions with biological molecules.

Environmental and Green Chemistry

This compound finds application in environmental and green chemistry. It is used in reactions that are environmentally friendly and cost-effective, highlighting its role in sustainable chemical processes. For example, its derivatives are synthesized using methods that enable the recovery and recycling of byproducts, reducing environmental impact (Thalluri et al., 2014).

Safety And Hazards

1-Ethyl-3-(2-hydroxyethyl)urea is associated with several safety hazards. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

1-ethyl-3-(2-hydroxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-2-6-5(9)7-3-4-8/h8H,2-4H2,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEMWRUUCUSUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951897 | |

| Record name | N'-Ethyl-N-(2-hydroxyethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(2-hydroxyethyl)urea | |

CAS RN |

29346-51-8 | |

| Record name | Urea, 1-ethyl-3-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029346518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Ethyl-N-(2-hydroxyethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-](/img/structure/B1329955.png)

![1,1,2-Trimethyl-1H-benzo[E]indole](/img/structure/B1329958.png)